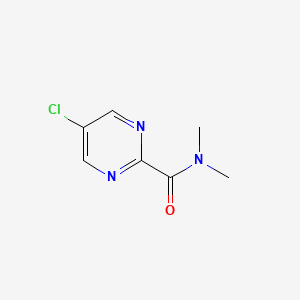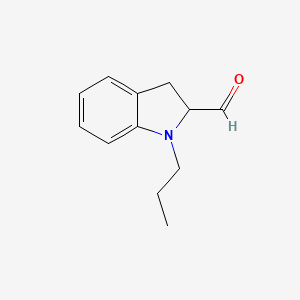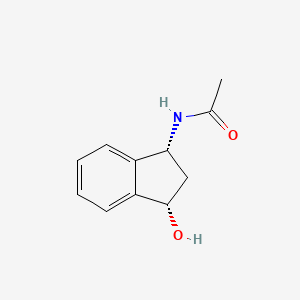![molecular formula C10H13N3O B11905830 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a heterocyclic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrimidine and azaspiro moieties in its structure makes it a versatile candidate for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system followed by the introduction of the pyrimidin-2-yloxy group. One common method involves the alkylation of a suitable azetidine precursor with a pyrimidin-2-yloxy-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and scale up the production. Additionally, the use of protecting groups and subsequent deprotection steps might be employed to improve the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Pyrimidin-2-yloxy)-2-Azaspiro[3.3]heptan kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriumazid, Kaliumcyanid.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen funktionellen Gruppen ab, die angegriffen werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen wie Azide oder Nitrile einführen können .
Wissenschaftliche Forschungsanwendungen
6-(Pyrimidin-2-yloxy)-2-Azaspiro[3.3]heptan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antimykotischer Eigenschaften.
Medizin: Es werden laufend Untersuchungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Pyrimidin-2-yloxy)-2-Azaspiro[3.3]heptan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Pyrimidin-Einheit kann mit Nukleinsäuren oder Proteinen interagieren und deren Funktion möglicherweise hemmen. Diese Interaktion kann zur Störung essentieller biologischer Prozesse führen, was die Verbindung zu einem Kandidaten für die Medikamentenentwicklung macht .
Wirkmechanismus
The mechanism of action of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making the compound a candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Pyridin-2-yl)pyrimidin: Bekannt für seine antifibrotische Aktivität.
6-(2-Fluor-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan: Wird als Zwischenprodukt bei der Synthese von Antibiotika-Kandidaten verwendet.
Einzigartigkeit
6-(Pyrimidin-2-yloxy)-2-Azaspiro[3.3]heptan ist aufgrund seiner spirocyclischen Struktur in Kombination mit der Pyrimidin-Einheit einzigartig. Diese Kombination bietet eine einzigartige Reihe von chemischen und biologischen Eigenschaften, die in anderen Verbindungen nicht häufig vorkommen.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-pyrimidin-2-yloxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13N3O/c1-2-12-9(13-3-1)14-8-4-10(5-8)6-11-7-10/h1-3,8,11H,4-7H2 |
InChI-Schlüssel |
WEMVRESEBKIQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CNC2)OC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
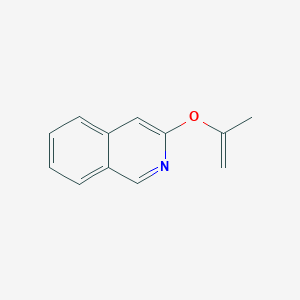


![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)

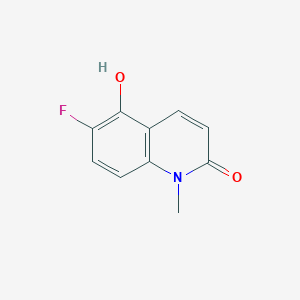


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
